Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate
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Overview
Description
Methyl 2-(3-(4-chlorophenyl)benzo[c]isoxazole-5-carboxamido)-4,5-dimethoxybenzoate is a useful research compound. Its molecular formula is C24H19ClN2O6 and its molecular weight is 466.87. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
Compounds with complex structures, including benzoxazoles and carboxamido groups, often serve as key intermediates in organic synthesis. For instance, studies have described the rearrangement of benzoxazinones to quinazolinediones, indicating the significance of such transformations in synthesizing heterocyclic compounds with potential biological activity (Azizian et al., 2000). Moreover, the synthesis of complex molecules often involves steps like Diels-Alder reactions, indicating the versatility of carboxamido and methoxybenzoate groups in constructing elaborate molecular frameworks with specific functional properties (Kranjc et al., 2011).
Agricultural Applications
Compounds with benzimidazole and triazolylmethyl groups, similar to parts of the structure of interest, have been explored for their utility in agriculture, particularly as fungicides. For example, nanoparticles have been developed for the sustained release of carbendazim and tebuconazole, highlighting the ongoing research into improving the delivery and efficacy of agricultural chemicals (Campos et al., 2015).
Material Science
The synthesis and study of polymers based on benzoxazole derivatives underscore their importance in material science. For instance, thermotropic polyesters derived from benzoxazole-related compounds have been investigated for their unique melting and solidification behaviors, which are crucial for applications in liquid crystal displays and other advanced materials (Kricheldorf & Thomsen, 1992).
Pharmaceutical Research
Although direct information on the specific compound is scarce, related structures hint at potential pharmaceutical applications. Research into similar compounds often focuses on their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For example, studies on various benzoxazole derivatives have explored their synthesis and pharmacological evaluation, potentially pointing to the therapeutic relevance of similar compounds (Gabriele et al., 2006).
Mechanism of Action
Target of Action
It is known that benzoxazole derivatives, which this compound is a part of, have a wide spectrum of pharmacological activities . They have been found to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
Benzoxazole derivatives are known to interact with their targets in a way that leads to their antimicrobial and anticancer activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the benzoxazole derivative.
Biochemical Pathways
Benzoxazole derivatives have been found to affect a variety of biochemical pathways due to their wide spectrum of pharmacological activities . The downstream effects would depend on the specific pathways affected.
Result of Action
Benzoxazole derivatives have been found to have antimicrobial and anticancer activities . The specific effects would depend on the nature of the target and the specific interactions between the compound and its target.
Properties
IUPAC Name |
methyl 2-[[3-(4-chlorophenyl)-2,1-benzoxazole-5-carbonyl]amino]-4,5-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O6/c1-30-20-11-17(24(29)32-3)19(12-21(20)31-2)26-23(28)14-6-9-18-16(10-14)22(33-27-18)13-4-7-15(25)8-5-13/h4-12H,1-3H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANOGKANAXWQJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC3=C(ON=C3C=C2)C4=CC=C(C=C4)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.